PF-610355

Description

PF-00610355 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Properties

IUPAC Name |

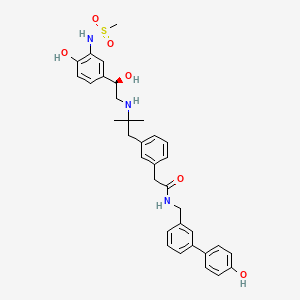

2-[3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]-2-methylpropyl]phenyl]-N-[[3-(4-hydroxyphenyl)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O6S/c1-34(2,36-22-32(40)28-12-15-31(39)30(19-28)37-44(3,42)43)20-24-7-4-6-23(16-24)18-33(41)35-21-25-8-5-9-27(17-25)26-10-13-29(38)14-11-26/h4-17,19,32,36-40H,18,20-22H2,1-3H3,(H,35,41)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHDIMUXXABSSO-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC(=C1)CC(=O)NCC2=CC(=CC=C2)C3=CC=C(C=C3)O)NCC(C4=CC(=C(C=C4)O)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC=CC(=C1)CC(=O)NCC2=CC(=CC=C2)C3=CC=C(C=C3)O)NC[C@@H](C4=CC(=C(C=C4)O)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501099960 | |

| Record name | N-[(4′-Hydroxy[1,1′-biphenyl]-3-yl)methyl]-3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-2-methylpropyl]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501099960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862541-45-5 | |

| Record name | N-[(4′-Hydroxy[1,1′-biphenyl]-3-yl)methyl]-3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-2-methylpropyl]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862541-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-00610355 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862541455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-00610355 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(4′-Hydroxy[1,1′-biphenyl]-3-yl)methyl]-3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-2-methylpropyl]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501099960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-00610355 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH5SMU97AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-610355: A Technical Overview of an Ultra-Long-Acting β2-Adrenoreceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

PF-610355 is an investigational, inhaled ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA) that was under development by Pfizer for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] The development of this compound was discontinued (B1498344) in 2011.[2] This document provides a detailed technical guide on its mechanism of action, supported by available quantitative data, experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

This compound is a potent and selective agonist of the β2-adrenergic receptor.[3] Like other β2-agonists, its primary mechanism of action involves the stimulation of these receptors, which are predominantly located on the smooth muscle cells of the airways.[1] Activation of the β2-adrenoreceptor initiates a signaling cascade that leads to bronchodilation, providing relief from the symptoms of asthma and COPD.[1]

The binding of this compound to the β2-adrenergic receptor activates the associated Gs alpha subunit of the G-protein complex. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle.

Signaling Pathway

The signaling cascade initiated by this compound binding to the β2-adrenergic receptor is depicted below.

Caption: Signaling pathway of this compound.

Quantitative Data

A summary of the available in vitro and in vivo pharmacological and pharmacokinetic data for this compound is presented in the tables below.

Table 1: In Vitro and In Vivo Potency

| Parameter | Value | Species/System | Reference |

| EC50 | 0.26 nM | β2-adrenoreceptor | [3] |

| ED50 | ~0.1 mcg | Anesthetized dogs (intrathecal) | [4] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Species/System | Reference |

| Half-life (in vitro) | 17 minutes | Human liver microsomes | [4] |

| Conversion to glucuronide (t1/2) | 28 minutes | Human liver microsomes | [4] |

| Half-life (in vivo) | 3.5 hours | Rats | [4] |

| Oral Bioavailability | < 5% | Rats | [4] |

| Major Metabolites | Phenol glucuronide, primary amide, carboxylic acid | In vivo | [4] |

Experimental Protocols

Detailed experimental protocols for the key assays cited are outlined below. These are based on the methods described in the primary literature.

β2-Adrenoreceptor Functional Assay (EC50 Determination)

This protocol describes a method for determining the functional potency of this compound by measuring its ability to stimulate cAMP production in cells expressing the human β2-adrenoreceptor.

Caption: Workflow for EC50 determination.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human β2-adrenoreceptor are cultured under standard conditions.

-

Assay Preparation: Cells are harvested and seeded into 96-well plates and allowed to adhere.

-

Compound Treatment: Serial dilutions of this compound are prepared. The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the various concentrations of this compound.

-

Incubation: The plates are incubated for a specified time at 37°C to allow for cAMP production.

-

cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is quantified using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The measured cAMP concentrations are plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.[1]

Isolated Guinea Pig Trachea Assay

This ex vivo protocol assesses the bronchodilator activity of this compound on airway smooth muscle.

Methodology:

-

Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings. The rings are suspended in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2.

-

Contraction: The tracheal rings are pre-contracted with an agent such as histamine (B1213489) or methacholine (B1211447) to induce a stable level of smooth muscle tone.

-

Compound Addition: Cumulative concentrations of this compound are added to the organ baths.

-

Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically using a force transducer.

-

Data Analysis: The degree of relaxation is expressed as a percentage of the maximal relaxation induced by a standard β-agonist like isoprenaline. Concentration-response curves are constructed to evaluate the potency of this compound.[1]

Pharmacokinetic Studies in Rats

This in vivo protocol is designed to determine the pharmacokinetic profile of this compound.

Methodology:

-

Animal Dosing: A defined dose of this compound is administered to rats, typically via inhalation or intravenous injection.

-

Sample Collection: Blood samples are collected at various time points post-dosing. Plasma is separated by centrifugation.

-

Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life, clearance, volume of distribution, and bioavailability.[4]

Clinical Development

This compound underwent Phase I and II clinical trials for the treatment of asthma and COPD.[4] The clinical trial identifiers include NCT00830427, NCT00783406, and NCT00808288.[4] Despite showing a prolonged bronchodilatory effect in early human studies, the development of this compound was discontinued by Pfizer in 2011 for undisclosed reasons.[2][4]

References

- 1. Inhalation by design: novel ultra-long-acting β(2)-adrenoreceptor agonists for inhaled once-daily treatment of asthma and chronic obstructive pulmonary disease that utilize a sulfonamide agonist headgroup [pubmed.ncbi.nlm.nih.gov]

- 2. PF 610355 - AdisInsight [adisinsight.springer.com]

- 3. PF-00610355 | β2 adrenoceptor agonist | Probechem Biochemicals [probechem.com]

- 4. | BioWorld [bioworld.com]

PF-610355: A Technical Guide to an Investigational Ultra-Long-Acting β2-Adrenoreceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-610355 is a potent and selective ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA) that was under investigation by Pfizer for the once-daily inhaled treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Developed with an "inhalation-by-design" strategy, this compound was engineered for a sustained duration of action within the lungs while minimizing systemic exposure to reduce potential side effects.[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant assay workflows. Although its development was discontinued (B1498344) in 2011 for strategic reasons, the data and methodologies associated with this compound remain valuable for researchers in respiratory drug discovery.[1]

Introduction

β2-adrenoreceptor agonists are a cornerstone in the management of obstructive airway diseases like asthma and COPD.[4][5] Their therapeutic effect is mediated by the relaxation of airway smooth muscle, leading to bronchodilation.[4][6] this compound emerged from a drug discovery program aimed at creating an inhaled β2-agonist with a sufficiently long duration of action to allow for once-daily dosing, potentially improving patient adherence.[1][2] A key feature of its design is a sulfonamide headgroup, which contributes to high intrinsic crystallinity.[1][7] Furthermore, its pharmacokinetic profile was optimized for rapid clearance upon entering systemic circulation, thereby limiting cardiovascular and other systemic side effects.[2][7]

Mechanism of Action: β2-Adrenoreceptor Signaling

As a β2-adrenoreceptor agonist, this compound mimics the action of endogenous catecholamines on the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[4][8] Activation of these G-protein coupled receptors initiates a signaling cascade that results in bronchodilation.

The binding of this compound to the β2-adrenoreceptor induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).[6] The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the airway smooth muscle and bronchodilation.[6]

Quantitative Data

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species/System | Reference |

| EC50 | 0.26 nM | - | [9][10] |

| Selectivity | 220-fold over β1 | - | [9] |

Table 2: Preclinical Pharmacokinetics

| Parameter | Value | Species/System | Reference |

| Half-life (t1/2) | 17 minutes | Human Liver Microsomes | [2] |

| Glucuronidation (t1/2) | 28 minutes | Human Liver Microsomes | [2] |

| Half-life (t1/2) | 3.5 hours | Rat (in vivo) | [2] |

| Oral Bioavailability | < 5% | Rat | [2] |

Table 3: Clinical Pharmacodynamics and Pharmacokinetics

| Parameter | Observation | Population | Reference |

| Bronchodilation | Sustained for 24 hours (450 mcg single inhaled dose) | Humans | [2] |

| Heart Rate Effect | No clinically relevant effects at doses up to 280 µg once daily | COPD Patients | [11][12] |

| Potency (EC50 for heart rate change) | 5353 pg/mL | COPD Patients | [11] |

| Potency (EC50 for heart rate change) | 1480 pg/mL | Healthy Volunteers | [11] |

| Systemic Exposure (pre-dose and max concentration) | 23% and 38% in COPD patients compared to healthy volunteers, respectively | Humans | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standardized protocols for key assays used in the characterization of β2-adrenoreceptor agonists like this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the β2-adrenoreceptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the β2-adrenoreceptor.

Materials:

-

Membrane preparations from cells expressing the human β2-adrenoreceptor.

-

Radioligand: [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol.

-

Non-specific binding control: Propranolol (B1214883) (a non-selective β-blocker) at a high concentration.

-

Test compound: this compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and either buffer (for total binding), a saturating concentration of propranolol (for non-specific binding), or varying concentrations of this compound.

-

Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a β2-agonist to stimulate the production of intracellular cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.

Materials:

-

Whole cells expressing the human β2-adrenoreceptor.

-

Test compound: this compound at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Plating: Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treatment: Incubate cells with a PDE inhibitor.

-

Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate at 37°C.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Perform the cAMP measurement according to the kit manufacturer's instructions.

-

Data Analysis: Generate a standard curve with known cAMP concentrations. Calculate the cAMP concentration in the samples and plot it against the log concentration of this compound to determine the EC50 and Emax values.

Isolated Guinea Pig Trachea Assay

This ex vivo assay assesses the functional effect of a compound on airway smooth muscle relaxation.

Objective: To evaluate the bronchodilator activity and duration of action of this compound.

Materials:

-

Male Hartley guinea pigs.

-

Tyrode's solution.

-

Contractile agent (e.g., histamine (B1213489) or methacholine).

-

Test compound: this compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Prepare tracheal ring preparations.

-

Mounting: Mount the tracheal rings in an organ bath containing oxygenated Tyrode's solution at 37°C under a resting tension.

-

Equilibration: Allow the tissue to equilibrate.

-

Contraction: Induce a stable contraction of the tracheal smooth muscle using a contractile agent like histamine.[4]

-

Drug Addition: Cumulatively add increasing concentrations of this compound to the organ bath and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the maximum possible relaxation. Plot the relaxation against the log concentration of this compound to determine its potency (pD2 or EC50).

Conclusion

This compound is a potent and selective ultra-long-acting β2-adrenoreceptor agonist designed for once-daily inhaled administration. Preclinical and early clinical data demonstrated its potential for sustained bronchodilation with a favorable safety profile due to minimized systemic exposure. Although its clinical development was halted, the scientific journey of this compound provides a valuable case study in the rational design of inhaled therapeutics. The data and experimental methodologies detailed in this guide serve as a useful resource for researchers and professionals in the field of respiratory drug discovery, offering insights into the characterization and development of novel bronchodilators.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic studies for proving bioequivalence of orally inhaled drug products—critical issues and concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Beta-Adrenoceptor Quantification by Radioligand Binding [bio-protocol.org]

- 8. A Selective Pharmacophore Model for β2-Adrenoceptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Chemistry and Pharmacology of PF-610355

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-610355 is a potent and long-acting inhaled β2-adrenergic receptor agonist that was under investigation by Pfizer for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its chemical structure is designed for optimal interaction with the β2-adrenergic receptor, leading to bronchodilation. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available preclinical and clinical data for this compound. Detailed experimental protocols for key studies and a visualization of the relevant signaling pathway are included to support further research and development in this area.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the systematic IUPAC name N-[(4'-Hydroxy-3-biphenylyl)methyl]-2-[3-(2-{[(2R)-2-hydroxy-2-{4-hydroxy-3-[(methylsulfonyl)amino]phenyl}ethyl]amino}-2-methylpropyl)phenyl]acetamide. Its chemical properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | N-[(4'-Hydroxy-3-biphenylyl)methyl]-2-[3-(2-{[(2R)-2-hydroxy-2-{4-hydroxy-3-[(methylsulfonyl)amino]phenyl}ethyl]amino}-2-methylpropyl)phenyl]acetamide | [1] |

| Molecular Formula | C34H39N3O6S | [1] |

| Molecular Weight | 617.76 g/mol | [1] |

| SMILES | CC(C)(Cc1cccc(c1)CC(=O)NCc2cccc(c2)-c3ccc(cc3)O)NC--INVALID-LINK--O | |

| InChI | InChI=1S/C34H39N3O6S/c1-34(2,36-22-32(40)28-12-15-31(39)30(19-28)37-44(3,42)43)20-24-7-4-6-23(16-24)18-33(41)35-21-25-8-5-9-27(17-25)26-10-13-29(38)14-11-26/h4-17,19,32,36-40H,18,20-22H2,1-3H3,(H,35,41)/t32-/m0/s1 | |

| InChIKey | YPHDIMUXXABSSO-YTTGMZPUSA-N | |

| CAS Number | 862541-45-5 |

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like this compound initiates a signaling cascade that results in the relaxation of airway smooth muscle, leading to bronchodilation. The key steps in this pathway are:

-

Agonist Binding: this compound binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gsα subunit dissociates and activates adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, which collectively lead to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase.

-

Smooth Muscle Relaxation: The net effect of these events is the relaxation of the airway smooth muscle, resulting in bronchodilation.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Preclinical and Clinical Data

This compound has undergone preclinical and clinical evaluation to determine its efficacy, safety, and pharmacokinetic profile.

In Vitro Data

| Parameter | Value | Species | System | Reference |

| Half-life | 17 minutes | Human | Liver Microsomes | [1] |

| Metabolism | Rapidly converted to glucuronide | Human | Liver Microsomes | [1] |

In Vivo Data

| Parameter | Value | Species | Model | Reference |

| Half-life | 3.5 hours | Rat | - | [1] |

| Oral Bioavailability | < 5% | Rat | - | [1] |

| ED50 | ~0.1 mcg | Dog | Anesthetized, intrathecal administration | [1] |

| Duration of Action | > 2-fold higher than salmeterol | Dog | Anesthetized, intrathecal administration | [1] |

| Bronchodilation | 24 hours | Human | Single 450 mcg inhaled dose | [1] |

Clinical Trials

This compound has been evaluated in several clinical trials for asthma and COPD. The table below summarizes some of these studies.

| ClinicalTrial.gov ID | Phase | Condition | Study Design |

| NCT00830427 | Phase 2 | Asthma | Randomized, Double-Blind, Placebo-Controlled, Parallel Group |

| NCT00783406 | Phase 2 | COPD | - |

| NCT00808288 | Phase 2b | COPD | Randomized, Placebo and Active Comparator Controlled, Parallel Group |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

In Vitro Human Liver Microsome Stability Assay

Objective: To determine the metabolic stability of this compound in human liver microsomes.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).

-

Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate proteins.

-

Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound at each time point.

-

Data Analysis: The half-life (t1/2) is determined by plotting the natural logarithm of the percentage of this compound remaining versus time.

References

PF-610355: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-610355 is a novel, inhaled long-acting β2-adrenoceptor agonist (LABA) that was under development by Pfizer for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD). Its discovery was guided by the "inhalation-by-design" concept, a medicinal chemistry strategy focused on optimizing properties for inhaled delivery, such as sustained duration of action, crystallinity, and a pharmacokinetic profile that minimizes systemic exposure.[1] Preclinical studies demonstrated its potential for a long duration of action, and it progressed to Phase II clinical trials.[1] However, the development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery and development history of this compound, presenting key preclinical and clinical data, detailing experimental methodologies, and illustrating relevant biological pathways and drug discovery workflows.

Discovery and Rationale

This compound was rationally designed based on the "inhalation-by-design" concept.[1] This approach aims to engineer molecules with optimal characteristics for pulmonary delivery, focusing on:

-

Sustained Duration of Action: To achieve once-daily dosing.

-

Crystalline Solid Form: For stable formulation in a dry powder inhaler.

-

Minimized Systemic Exposure: To reduce off-target side effects.[1]

The discovery of this compound and its chemical synthesis process, including the development of an enabling route and optimization for manufacturing, has been detailed in the scientific literature. The process involved the synthesis of key intermediates to construct the final active pharmaceutical ingredient (API).

Mechanism of Action

This compound is a potent and selective agonist of the β2-adrenergic receptor. The binding of this compound to this G-protein coupled receptor on airway smooth muscle cells initiates a signaling cascade that leads to bronchodilation.

Beta-2 Adrenergic Receptor Signaling Pathway

The activation of the β2-adrenergic receptor by an agonist like this compound triggers a well-characterized signaling pathway:

Preclinical Development

A series of in vitro and in vivo preclinical studies were conducted to characterize the pharmacological and pharmacokinetic properties of this compound.

In Vitro Studies

3.1.1. Receptor Binding and Agonist Activity

-

Objective: To determine the potency and selectivity of this compound as a β2-adrenoceptor agonist.

-

Methodology: While the specific details of the binding assays for this compound are not publicly available, such studies typically involve radioligand binding assays using cell membranes expressing the β2-adrenergic receptor to determine the binding affinity (Ki). Functional assays, such as measuring cyclic AMP (cAMP) accumulation in cells, are used to determine the agonist potency (EC50).

-

Results: this compound was found to be a potent and selective β2-adrenoceptor agonist.

3.1.2. Metabolic Stability in Human Liver Microsomes

-

Objective: To assess the metabolic stability of this compound in human liver microsomes.

-

Methodology: this compound was incubated with pooled human liver microsomes in the presence of NADPH. The concentration of the parent compound was measured at various time points using LC-MS/MS to determine the rate of metabolism.

-

Results:

In Vivo Studies

3.2.1. Pharmacokinetics in Rats

-

Objective: To characterize the pharmacokinetic profile of this compound in rats.

-

Methodology: this compound was administered to rats, and plasma concentrations were measured over time to determine key pharmacokinetic parameters.

-

Results:

3.2.2. Bronchodilation in Anesthetized Dogs

-

Objective: To evaluate the potency and duration of action of this compound in a model of bronchoconstriction.

-

Methodology: Anesthetized and mechanically ventilated dogs were used. Bronchoconstriction was induced, and the ability of intrathecally administered this compound to reverse this effect was measured. Cardiovascular parameters were also monitored.

-

Results:

-

Superiority to salmeterol (B1361061) with an ED50 of approximately 0.1 mcg.[1]

-

Duration of action was more than two-fold higher than that of salmeterol.[1]

-

No effects on cardiovascular parameters were observed at the effective doses.[1]

-

Clinical Development

This compound progressed into Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with asthma and COPD.

Phase I and II Clinical Trials

Several clinical trials were initiated for this compound, including:

-

NCT00830427, NCT00783406, and NCT00808288: Phase II studies in asthma and COPD.[1]

-

NCT01107054: A Phase I study evaluating cardiovascular effects in healthy volunteers.[1]

-

NCT01043276: A Phase I drug-drug interaction study.[1]

4.1.1. Efficacy in Humans

-

Objective: To assess the bronchodilatory effect and duration of action in humans.

-

Methodology: The specific airway conductance was evaluated in human subjects following a single inhaled dose of this compound.

-

Results: A single inhaled dose of 450 mcg provided bronchodilation for 24 hours.[1]

4.1.2. Cardiovascular Safety

-

Objective: To assess the cardiovascular effects of this compound.

-

Methodology: An integrated analysis of heart rate data was performed from 10 clinical studies involving 579 healthy volunteers, asthma, and COPD patients. The relationship between heart rate and drug exposure was evaluated using non-linear mixed-effects models.

-

Results: The analysis supported the clinical observation that no relevant effects of this compound on heart rate in COPD patients should be expected for doses up to 280 μg once daily.

Data Summary

Preclinical Data

| Parameter | Species/System | Value | Reference |

| Half-life (in vitro) | Human Liver Microsomes | 17 min | [1] |

| Glucuronidation Half-life (in vitro) | Human Liver Microsomes | 28 min | [1] |

| Half-life (in vivo) | Rat | 3.5 h | [1] |

| Oral Bioavailability | Rat | < 5% | [1] |

| ED50 (Bronchodilation) | Anesthetized Dog | ~0.1 mcg | [1] |

| Duration of Action vs. Salmeterol | Anesthetized Dog | > 2-fold higher | [1] |

Clinical Data

| Parameter | Population | Dose | Result | Reference |

| Duration of Bronchodilation | Humans | 450 mcg (single inhaled) | 24 hours | [1] |

| Heart Rate Effect | COPD Patients | Up to 280 µg once daily | No relevant effects expected |

"Inhalation-by-Design" Workflow

The discovery of this compound was a practical application of the "inhalation-by-design" concept. This workflow involves a multi-parameter optimization process.

Discontinuation of Development

Despite promising early-phase data, the development of this compound was discontinued. The specific reasons for this decision have not been publicly disclosed by Pfizer.

Conclusion

This compound represents a well-documented example of a drug candidate developed through a targeted "inhalation-by-design" strategy. The preclinical and early clinical data highlighted its potential as a once-daily inhaled therapy for obstructive lung diseases. This technical guide has summarized the key milestones in its discovery and development, providing a valuable case study for researchers and professionals in the field of respiratory drug development. The journey of this compound underscores the complexities and challenges inherent in bringing a new respiratory medicine to market, even with a strong scientific rationale and promising initial results.

References

PF-610355: A Preclinical Data Summary and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-610355 is an inhaled ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was under development by Pfizer for the once-daily treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] The development of this compound was discontinued (B1498344) in 2011.[1] This document provides a comprehensive summary of the available preclinical data for this compound, focusing on its pharmacological profile, pharmacokinetic properties, and efficacy. Detailed experimental protocols, based on standard methodologies, are provided to offer insight into the evaluation of this compound.

Core Data Summary

In Vitro Pharmacology

The primary mechanism of action of this compound is as a potent and selective β2-adrenoreceptor agonist.[3] Activation of the β2-adrenoceptor, a G-protein coupled receptor, initiates a signaling cascade that leads to bronchodilation.

| Parameter | Value | Species/System |

| β2-adrenoceptor Agonism | Potent and selective[3] | Not specified |

In Vitro Metabolism

Studies using human liver microsomes indicated that this compound is rapidly metabolized.[1]

| Parameter | Value | Species/System |

| Half-life | 17 minutes | Human Liver Microsomes |

| Primary Metabolite | Glucuronide conjugate | Human Liver Microsomes |

| Metabolite Formation Half-life | 28 minutes | Human Liver Microsomes |

In Vivo Pharmacokinetics (Rat)

Pharmacokinetic studies in rats demonstrated that this compound has a profile designed for inhaled delivery with minimal systemic exposure.[1]

| Parameter | Value | Species |

| Absorption | Slow from the lung | Rat |

| Unbound Clearance | High | Rat |

| Half-life | 3.5 hours | Rat |

| Oral Bioavailability | < 5% | Rat |

| Major Metabolites | Phenol glucuronide, primary amide, carboxylic acid | Rat |

In Vivo Efficacy (Dog)

In a preclinical model of bronchoconstriction, this compound demonstrated superior potency and duration of action compared to the established LABA, salmeterol.[1]

| Parameter | This compound | Salmeterol | Species |

| ED50 (Bronchodilation) | ~0.1 mcg | Not specified | Anesthetized Dog |

| Duration of Action | > 2-fold higher | Not specified | Anesthetized Dog |

| Cardiovascular Effects | No effects at efficacious doses | Not specified | Anesthetized Dog |

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to characterize this compound.

In Vitro β2-Adrenoceptor Agonist Assay (cAMP Accumulation)

This assay determines the potency of a compound in activating the β2-adrenoceptor, typically by measuring the downstream increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human β2-adrenoceptor are cultured in appropriate media and conditions.

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

-

Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Serial dilutions of this compound are then added to the wells.

-

Incubation: The plates are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for receptor activation and cAMP production.

-

Cell Lysis and Detection: A lysis buffer containing a labeled cAMP analog and a specific anti-cAMP antibody is added. The amount of cAMP produced is quantified using a competitive binding assay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.

-

Data Analysis: The concentration of cAMP is plotted against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

In Vitro Metabolism in Human Liver Microsomes

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (cofactor for cytochrome P450 enzymes), and buffer in a 96-well plate.

-

Compound Addition: this compound is added to the reaction mixture at a specified concentration.

-

Incubation: The plate is incubated at 37°C with shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in the aliquots is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound and the formation of metabolites.

-

Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time to determine the in vitro half-life.

In Vivo Pharmacokinetics in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound after administration to rats.

Protocol:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dosing:

-

Intratracheal Administration: A solution or suspension of this compound is administered directly into the trachea of anesthetized rats to mimic inhalation.

-

Oral Administration: A solution of this compound is administered by oral gavage to determine oral bioavailability.

-

Intravenous Administration: A solution of this compound is administered via a cannula in a tail vein to determine clearance and volume of distribution.

-

-

Sample Collection: Blood samples are collected from a cannulated vessel at various time points post-dose. Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound and its major metabolites are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.

In Vivo Bronchodilator Efficacy in Anesthetized Dogs

This experiment assesses the ability of a compound to reverse bronchoconstriction in an animal model.

Protocol:

-

Animal Model: Anesthetized and ventilated Beagle dogs are used.

-

Induction of Bronchoconstriction: A bronchoconstricting agent (e.g., methacholine) is administered to induce a sustained increase in airway resistance.

-

Drug Administration: this compound or a comparator drug (e.g., salmeterol) is administered via an intratracheal catheter.

-

Measurement of Bronchodilation: Airway resistance and dynamic lung compliance are continuously monitored to assess the degree and duration of bronchodilation.

-

Cardiovascular Monitoring: Heart rate and blood pressure are continuously monitored to assess for potential cardiovascular side effects.

-

Data Analysis: The magnitude and duration of the reduction in airway resistance are calculated and compared between different doses and compounds to determine the ED50.

Visualizations

Signaling Pathway

Caption: β2-Adrenoceptor Signaling Pathway for Bronchodilation.

Experimental Workflow

Caption: Preclinical Development Workflow for this compound.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Inhalation by design: novel ultra-long-acting β(2)-adrenoreceptor agonists for inhaled once-daily treatment of asthma and chronic obstructive pulmonary disease that utilize a sulfonamide agonist headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of PF-610355: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-610355 is a potent and long-acting inhaled β2-adrenergic receptor (β2-AR) agonist that was under development for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a β2-AR agonist, this compound stimulates the relaxation of airway smooth muscle, leading to bronchodilation. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Properties of this compound

This compound was rationally designed as an inhaled agent with high potency and a long duration of action, coupled with a pharmacokinetic profile that minimizes systemic exposure to reduce potential side effects.[1]

Quantitative In Vitro Data

The in vitro profile of this compound has been characterized through a series of assays to determine its potency, selectivity, and metabolic stability. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay System | Reference |

| EC50 | 0.26 nM | Functional Assay (cAMP accumulation) | [3] |

| Metabolic Half-life | 17 minutes | Human Liver Microsomes | [1] |

Table 1: In Vitro Potency and Metabolic Stability of this compound

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its pharmacological effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, initiating a downstream signaling cascade that ultimately leads to bronchodilation.

Signaling Pathway Diagram

The following diagram illustrates the canonical β2-adrenergic receptor signaling pathway initiated by this compound.

Caption: β2-Adrenergic Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize this compound.

Receptor Binding Affinity Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the human β2-adrenergic receptor.

-

Radioligand (e.g., [3H]-dihydroalprenolol or 125I-cyanopindolol).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., high concentration of a non-labeled antagonist like propranolol).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and either a dilution of this compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Potency Assay (cAMP Accumulation)

This assay measures the functional potency (EC50) of this compound by quantifying the increase in intracellular cyclic AMP (cAMP) in response to receptor activation. A common method for this is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Cells expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

This compound stock solution.

-

Stimulation buffer (containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

cAMP HTRF assay kit (containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

HTRF-compatible microplate reader.

Procedure:

-

Culture cells to an appropriate density and seed them into a 384-well plate.

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Add the this compound dilutions to the cells and incubate for a defined period (e.g., 30 minutes at room temperature) to stimulate cAMP production.

-

Lyse the cells and add the HTRF detection reagents (anti-cAMP-cryptate and cAMP-d2).

-

Incubate to allow for the competitive binding between cellular cAMP and cAMP-d2 to the antibody.

-

Read the plate on an HTRF reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

The HTRF ratio is inversely proportional to the amount of cAMP produced. Calculate the EC50 value from the dose-response curve.

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo assay assesses the functional effect of this compound on airway smooth muscle relaxation.

Materials:

-

Male Hartley guinea pigs.

-

Krebs-Henseleit solution (or similar physiological salt solution).

-

Contractile agent (e.g., histamine (B1213489) or methacholine).

-

This compound stock solution.

-

Organ bath system with isometric force transducers.

Procedure:

-

Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments.

-

Suspend the tracheal rings in an organ bath containing warmed and aerated Krebs-Henseleit solution.

-

Allow the tissues to equilibrate under a resting tension.

-

Induce a stable contraction in the tracheal rings using a contractile agent (e.g., histamine).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation of the tracheal smooth muscle at each concentration.

-

Express the relaxation as a percentage of the maximum possible relaxation and determine the EC50 value.

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of this compound to metabolism by liver enzymes, providing an indication of its metabolic clearance.

Materials:

-

Pooled human liver microsomes (HLMs).

-

This compound stock solution.

-

NADPH regenerating system (cofactor for metabolic enzymes).

-

Incubation buffer (e.g., phosphate (B84403) buffer).

-

Acetonitrile (or other organic solvent) to stop the reaction.

-

LC-MS/MS system for analysis.

Procedure:

-

Pre-incubate HLMs with this compound in the incubation buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points, take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Determine the rate of disappearance of this compound and calculate the in vitro half-life (t1/2).

Experimental and Logical Workflows

The in vitro characterization of a novel compound like this compound follows a logical progression from initial binding and functional potency assessment to more complex tissue-based and metabolic assays.

In Vitro Characterization Workflow

Caption: A typical workflow for the in vitro characterization of a β2-AR agonist.

Conclusion

The in vitro characterization of this compound demonstrates its high potency as a β2-adrenergic receptor agonist. The data from receptor binding, functional cell-based assays, and ex vivo tissue models collectively support its potential as a long-acting bronchodilator. Furthermore, its metabolic profile in human liver microsomes provides insights into its clearance mechanisms. This comprehensive in vitro dataset was crucial for the progression of this compound into further preclinical and clinical development.

References

In-Depth Technical Guide: PF-610355 Binding Affinity to β2-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of PF-610355, a potent and long-acting β2-adrenergic receptor agonist. The document details its binding affinity, the experimental methodologies used for its characterization, and the underlying signaling pathways. This compound was developed by Pfizer as a potential once-daily inhaled treatment for asthma and chronic obstructive pulmonary disease (COPD).[1][2]

Quantitative Binding Affinity and Potency Data

The following table summarizes the key quantitative data for the interaction of this compound with the β2-adrenergic receptor. This data is essential for understanding the compound's potency and its potential for selective therapeutic action.

| Parameter | Value | Receptor | Species | Reference |

| EC50 | 0.26 nM | β2-Adrenergic Receptor | Not Specified | [3] |

EC50 (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates greater potency.

Experimental Protocols

The characterization of this compound's interaction with the β2-adrenergic receptor involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure agonist activity. The following are detailed methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay is performed to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Membranes are prepared from cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells).

-

Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled β2-adrenergic receptor antagonist (e.g., [3H]-CGP 12177), and varying concentrations of the unlabeled test compound (this compound).[4]

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM propranolol).[4]

-

The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional potency of this compound as a β2-adrenergic receptor agonist by quantifying the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

1. Cell Culture and Plating:

-

Cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells) are cultured to approximately 80-90% confluency.

-

The cells are then harvested and seeded into 96- or 384-well plates at a predetermined density and incubated to allow for attachment.

2. Agonist Stimulation:

-

The cell culture medium is removed, and the cells are washed with a suitable assay buffer.

-

The cells are then incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

The incubation is carried out for a specific time (e.g., 30 minutes) at 37°C.

3. Cell Lysis and cAMP Measurement:

-

Following stimulation, the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP is then determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

In a competitive immunoassay, a labeled cAMP conjugate competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

4. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced in response to each concentration of this compound is determined from the standard curve.

-

The data are then plotted, and a sigmoidal dose-response curve is fitted using non-linear regression to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described above.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Caption: Radioligand Competition Binding Assay Workflow.

Caption: cAMP Functional Assay Workflow.

References

Whitepaper: A Deep Dive into the Cellular Mechanisms of PF-610355 in Airway Smooth Muscle

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

PF-610355 is a novel, inhaled ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) developed for the once-daily treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its primary therapeutic effect, bronchodilation, stems from its direct action on airway smooth muscle (ASM) cells. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms by which this compound induces ASM relaxation. We will detail the canonical signaling pathways, present key quantitative data on its potency and duration of action, and provide comprehensive experimental protocols for studying its effects.

Core Mechanism of Action: β2-Adrenoceptor Agonism

This compound exerts its bronchodilatory effects by functioning as a potent and selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) abundantly expressed on the surface of airway smooth muscle cells.[3][4][5] Activation of this receptor is the primary driver of ASM relaxation.[5][6]

The cAMP-PKA Signaling Cascade

The binding of this compound to the β2-adrenoceptor initiates a well-defined intracellular signaling cascade that leads to muscle relaxation.

-

G-Protein Activation: Upon agonist binding, the β2-adrenoceptor undergoes a conformational change, activating the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Stimulation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][5]

-

Protein Kinase A (PKA) Activation: The subsequent rise in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets: PKA phosphorylates several key intracellular proteins, culminating in a decrease in intracellular calcium concentration ([Ca2+]i) and a reduction in the sensitivity of the contractile apparatus to calcium, ultimately causing smooth muscle relaxation.[7]

Modulation of Intracellular Calcium ([Ca2+]i)

The relaxation of airway smooth muscle is critically dependent on the concentration of intracellular free calcium.[8] Agonist-induced contraction involves a sharp increase in [Ca2+]i, which binds to calmodulin, activating myosin light chain kinase (MLCK) and initiating muscle contraction.[9] The this compound-activated PKA pathway promotes relaxation by:

-

Inhibiting Ca2+ influx: Phosphorylating and inhibiting plasma membrane L-type Ca2+ channels, reducing calcium entry into the cell.[10]

-

Enhancing Ca2+ sequestration: Activating the sarcoplasmic reticulum (SR) Ca2+-ATPase pump (SERCA), which increases the uptake of Ca2+ from the cytosol into the SR stores.

-

Reducing Ca2+ sensitivity: PKA can phosphorylate and inhibit MLCK, making the contractile machinery less sensitive to a given concentration of calcium.

Interaction with the Rho-Kinase Pathway

The Rho/Rho-kinase pathway is a key regulator of calcium sensitization in smooth muscle.[11][12] By inhibiting myosin light chain phosphatase (MLCP), Rho-kinase maintains the phosphorylated (active) state of the myosin light chain, promoting a sustained contraction even at low calcium levels. While direct inhibition of the Rho-kinase pathway by this compound is not explicitly detailed, the cAMP/PKA pathway is known to counteract Rho-kinase signaling, contributing to overall relaxation.

Quantitative Data Presentation

The efficacy, potency, and duration of action of this compound have been characterized in various preclinical and clinical studies.

Table 1: Preclinical Potency and Efficacy

| Parameter | Species/Model | Value | Comparator | Reference |

| β2 EC50 | In vitro | 0.26 nM | ~4-fold more potent than salmeterol | [4][5] |

| Relaxant Effect | Guinea Pig Trachea | Similar to olodaterol | - | [4] |

| Bronchodilation | Canine Acetylcholine Model | Equipotent to formoterol | More potent than salmeterol | [4][5] |

Table 2: Duration of Action

| Model | This compound Dose | Duration | Comparator (Salmeterol 50 µg) | Reference |

| In vitro Guinea Pig Trachea | - | Prolonged duration | - | [3][4] |

| Healthy Human Volunteers (sGAW) | 450 µg | >24 hours (superior by 9.77 h) | - | [1][4] |

| Anesthetized Dogs | - | >2-fold longer duration | - | [13] |

Table 3: Clinical Bronchodilatory Effect in Asthmatic Patients

| Parameter | This compound Doses | Outcome | Comparator (Salmeterol 50 µg) | Reference |

| Peak FEV1 | 368, 736, 1472 µg | Clear dose-response | Higher peak FEV1 | [1] |

| Trough FEV1 (32h) | 368, 736, 1472 µg | Clear dose-response | - | [1] |

FEV1: Forced Expiratory Volume in 1 second; sGAW: specific Airway Conductance.

Experimental Protocols

The characterization of this compound's cellular effects relies on established methodologies in respiratory pharmacology.

Protocol: In Vitro Airway Smooth Muscle Relaxation (Organ Bath)

This protocol assesses the direct relaxant effect of a compound on pre-contracted airway tissue.

Objective: To measure the ability of this compound to reverse agonist-induced contraction in isolated tracheal rings.

Materials:

-

Isolated trachea (e.g., from guinea pig or mouse).[14]

-

Krebs-Henseleit (or similar physiological salt) solution, gassed with 95% O2 / 5% CO2.

-

Organ bath system with isometric force transducers.[14]

-

Contractile agonist (e.g., acetylcholine, histamine, methacholine).

-

This compound and other test compounds.

Procedure:

-

Tissue Preparation: Euthanize the animal and carefully dissect the trachea. Cleanse it of connective tissue and cut it into 2-3 mm wide rings.

-

Mounting: Suspend each tracheal ring between two hooks in an organ bath chamber filled with pre-warmed, gassed physiological salt solution (37°C).[14] One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1 gram), with solution changes every 15-20 minutes.

-

Viability Check: Induce a maximal contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash out and return to baseline.

-

Pre-contraction: Contract the tissue with a submaximal concentration of an agonist (e.g., methacholine, histamine) to achieve approximately 80% of the maximal response.

-

Cumulative Concentration-Response: Once the contraction has stabilized, add this compound in a cumulative, logarithmic fashion to the bath. Record the relaxation at each concentration until a maximal effect is achieved.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tone. Plot the concentration-response curve and calculate the EC50 (potency) and Emax (maximal efficacy).

Protocol: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol uses fluorescent dyes to measure changes in cytosolic calcium in isolated ASM cells.

Objective: To determine the effect of this compound on basal and agonist-stimulated [Ca2+]i in cultured human ASM cells.

Materials:

-

Primary human ASM cells cultured on glass coverslips.

-

Physiological salt solution (e.g., HBSS).

-

Fluorescence microscopy imaging system with a ratiometric analysis capability.[15]

-

Contractile agonist (e.g., histamine).

-

This compound.

Procedure:

-

Cell Culture: Grow primary ASM cells to sub-confluence on glass coverslips. Make them quiescent by serum starvation for 24-48 hours before the experiment.

-

Dye Loading: Incubate the cells with Fura-2 AM (e.g., 3-5 µM) in physiological salt solution for 40-60 minutes at 37°C.[17] The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells twice with fresh salt solution and incubate for a further 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye in the cytosol.

-

Imaging Setup: Mount the coverslip onto the stage of the fluorescence microscope. Perfuse the cells with the salt solution.

-

Baseline Measurement: Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm. The ratio of the emission intensity (F340/F380) is proportional to the [Ca2+]i. Record a stable baseline.[10]

-

Stimulation:

-

To test the effect on agonist response, perfuse the cells with a contractile agonist (e.g., histamine) and record the sharp increase in the F340/F380 ratio.

-

After washout and return to baseline, pre-incubate a separate coverslip with this compound for a set period (e.g., 10-15 minutes).

-

Re-challenge with the same agonist and record the [Ca2+]i response.

-

-

Data Analysis: Calculate the F340/F380 ratio over time. Compare the peak and sustained [Ca2+]i levels in the presence and absence of this compound to quantify its inhibitory effect.

References

- 1. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. atsjournals.org [atsjournals.org]

- 7. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. Rho-kinase inhibition attenuates airway responsiveness, inflammation, matrix remodeling, and oxidative stress activation induced by chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanopharmacology of Rho-kinase antagonism in airway smooth muscle and potential new therapy for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. youtube.com [youtube.com]

- 15. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

PF-610355: A Technical Guide for Respiratory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-610355 is an investigational inhaled ultra-long-acting β₂-adrenoreceptor agonist (ultra-LABA) that was under development by Pfizer for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] As a selective β₂-adrenergic receptor agonist, its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[2][3] The development of this compound was discontinued (B1498344) in 2011.[1] This guide provides a comprehensive technical overview of the available preclinical and clinical data on this compound, detailed experimental methodologies for its evaluation, and a summary of its core signaling pathway.

Mechanism of Action

This compound is a potent and selective β₂-adrenoreceptor agonist.[2][4] The binding of this compound to the β₂-adrenergic receptor on airway smooth muscle cells initiates a signaling cascade that results in bronchodilation.[3] This pathway is central to the therapeutic effect of all β₂-agonists in obstructive lung diseases.

Signaling Pathway

The activation of the β₂-adrenergic receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular targets. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in the widening of the airways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from various preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency & Efficacy

| Parameter | Species/Model | Value | Comparator | Reference |

| EC₅₀ | - | 0.26 nM | - | [3][4] |

| Potency vs. Salmeterol | Guinea Pig Trachea | ~4-fold more potent | Salmeterol | [3] |

| Bronchodilator Potency | Canine Acetylcholine Model | Equipotent to Formoterol, More potent than Salmeterol | Formoterol, Salmeterol | [3] |

| ED₅₀ | Anesthetized Dogs (intrathecal) | ~0.1 mcg | Salmeterol | [5] |

| Duration of Action | Anesthetized Dogs (intrathecal) | > 2-fold higher | Salmeterol | [5] |

| Bronchodilation Duration | Humans (single 450 mcg inhaled dose) | 24 hours | - | [5] |

Table 2: Pharmacokinetic Properties

| Parameter | Species/Model | Value | Reference |

| Metabolism | - | Predominantly via CYP3A4 | [3] |

| Half-life (in vitro) | Human Liver Microsomes | 17 minutes | [5] |

| Conversion to Glucuronide (t½) | Human Liver Microsomes | 28 minutes | [5] |

| Half-life (in vivo) | Rats | 3.5 hours | [5] |

| Oral Bioavailability | Rats | < 5% | [5] |

| Plasma Protein Binding | Human Plasma | >99.9% | [6] |

Table 3: Clinical Pharmacodynamic Data (Cardiovascular Effects)

| Parameter | Population | Dose | Value (Placebo-Corrected) | Reference |

| Maximum Heart Rate Increase | COPD Patients | up to 280 µg once daily | 2.7 beats min⁻¹ (95% CI: 0.90–4.82) | [7][8] |

| Subjects with >20 beats min⁻¹ HR Increase | COPD Patients | 280 µg once daily | 19% (vs. 8% for placebo) | [7][8] |

| Potency vs. Healthy Volunteers | COPD Patients | - | Three-fold lower | [7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Guinea Pig Trachea Contraction Assay

This assay is used to assess the relaxant effect of β₂-agonists on airway smooth muscle.

Objective: To determine the potency (EC₅₀) and duration of action of a test compound in relaxing pre-contracted guinea pig tracheal rings.

Methodology:

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The trachea is excised and placed in Krebs-Henseleit solution. The trachea is then cut into rings, typically 2-3 cartilage rings wide.

-

Mounting: Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. One end of the ring is fixed, and the other is attached to an isometric force transducer.

-

Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension of approximately 1g for at least 60 minutes. Following equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as histamine (B1213489) or methacholine.

-

Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath to generate a concentration-response curve.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the contractile agent. The EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal curve.

In Vivo Canine Acetylcholine Bronchoprovocation Model

This in vivo model assesses the bronchodilator activity of a test compound in a larger animal model.

Objective: To evaluate the potency and duration of action of an inhaled or systemically administered bronchodilator against an induced bronchoconstriction.

Methodology:

-

Animal Preparation: Beagle dogs are anesthetized, intubated, and mechanically ventilated. Catheters are placed for drug administration and monitoring of cardiovascular parameters (heart rate, blood pressure).

-

Measurement of Airway Resistance: Pulmonary resistance is measured continuously using a pneumotachograph and an esophageal balloon catheter to estimate transpulmonary pressure.

-

Bronchoprovocation: A baseline level of bronchoconstriction is induced by a continuous intravenous infusion or aerosolized delivery of acetylcholine.

-

Compound Administration: The test compound (this compound) is administered via inhalation or intravenously at various doses.

-

Data Analysis: The reduction in acetylcholine-induced bronchoconstriction is measured over time to determine the onset, magnitude, and duration of the bronchodilator effect. Dose-response curves can be generated to determine the ED₅₀.

Human Liver Microsome Metabolic Stability Assay

This in vitro assay is used to assess the metabolic stability of a compound in the liver.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance of a test compound when incubated with human liver microsomes.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4), and the test compound (this compound) at a known concentration.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

-

Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).